molecular formula C28H39ClN2O5 B122852 2H-3-Benzazepin-2-one,3-[[(3R)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-piperidinyl]methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-,monohydrochloride CAS No. 155233-34-4

2H-3-Benzazepin-2-one,3-[[(3R)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-piperidinyl]methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-,monohydrochloride

Cat. No.: B122852
CAS No.: 155233-34-4
M. Wt: 519.1 g/mol
InChI Key: MTAKUIYCCYKGJJ-ZMBIFBSDSA-N
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Description

2H-3-Benzazepin-2-one,3-[[(3R)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-piperidinyl]methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-,monohydrochloride is a complex organic compound known for its pharmacological properties. It is often studied for its potential effects on the cardiovascular system, particularly its bradycardic (heart rate-reducing) effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-3-Benzazepin-2-one,3-[[(3R)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-piperidinyl]methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-,monohydrochloride typically involves multiple steps, including the formation of the benzazepine core, the introduction of the piperidine moiety, and the final hydrochloride salt formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2H-3-Benzazepin-2-one,3-[[(3R)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-piperidinyl]methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-,monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the methoxy groups to form hydroxyl groups.

    Reduction: The compound can be reduced to alter the benzazepine core or the piperidine moiety.

    Substitution: Halogenation or nitration can occur at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce halogen atoms into the aromatic rings.

Scientific Research Applications

2H-3-Benzazepin-2-one,3-[[(3R)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-piperidinyl]methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-,monohydrochloride has several scientific research applications:

    Chemistry: Used as a model compound to study complex organic synthesis and reaction mechanisms.

    Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Explored for its potential as a bradycardic agent to treat tachycardia and other cardiovascular conditions.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific receptors in the cardiovascular system. It is known to reduce heart rate by modulating the activity of beta-adrenoceptors and other ion channels involved in cardiac rhythm regulation . The exact molecular targets and pathways are still under investigation, but it is believed to influence the sinoatrial node’s electrical activity.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: A well-known beta-blocker used to treat high blood pressure and heart conditions.

    Ivabradine: Another bradycardic agent that specifically inhibits the If current in the sinoatrial node.

Uniqueness

2H-3-Benzazepin-2-one,3-[[(3R)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-piperidinyl]methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-,monohydrochloride is unique due to its specific chemical structure, which allows it to selectively reduce heart rate without significantly affecting contractility . This specificity makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

155233-34-4

Molecular Formula

C28H39ClN2O5

Molecular Weight

519.1 g/mol

IUPAC Name

3-[[(3R)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-3-yl]methyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride

InChI

InChI=1S/C28H38N2O5.ClH/c1-32-24-8-7-20(14-25(24)33-2)9-12-29-11-5-6-21(18-29)19-30-13-10-22-15-26(34-3)27(35-4)16-23(22)17-28(30)31;/h7-8,14-16,21H,5-6,9-13,17-19H2,1-4H3;1H/t21-;/m1./s1

InChI Key

MTAKUIYCCYKGJJ-ZMBIFBSDSA-N

SMILES

COC1=C(C=C(C=C1)CCN2CCCC(C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2CCC[C@H](C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CCCC(C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl

Synonyms

1,3,4,5-tetrahydro-7,8-dimethoxy-3-((1-(2-(3,4-dimethoxyphenyl)ethyl)-3-piperidinyl)methyl)-2H-3-benzazepin-2-one hydrochloride
DK-AH 268
DK-AH 269
DK-AH-268
DK-AH-269

Origin of Product

United States

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